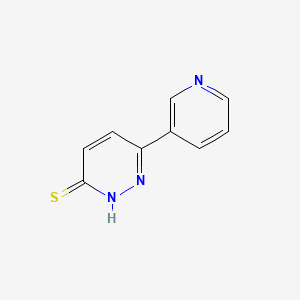

6-(Pyridin-3-yl)pyridazine-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBVMRVFYUYGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Pyridin 3 Yl Pyridazine 3 Thiol

Retrosynthetic Analysis of 6-(Pyridin-3-yl)pyridazine-3-thiol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the analysis can be envisioned through several key disconnections.

A primary disconnection can be made at the carbon-sulfur bond, suggesting a precursor such as a 3-halo-6-(pyridin-3-yl)pyridazine which can undergo a thiolation reaction. Another strategic disconnection is at the carbon-carbon bond linking the pyridine (B92270) and pyridazine (B1198779) rings. This points towards two separate heterocyclic precursors that can be coupled, for instance, via a cross-coupling reaction.

Further deconstruction of the pyridazine ring itself often leads back to 1,4-dicarbonyl compounds or their equivalents, which can be cyclized with a hydrazine (B178648) source. researchgate.netbaranlab.org The pyridine ring can be traced back to simpler acyclic precursors through various classical named reactions like the Hantzsch pyridine synthesis. advancechemjournal.com This systematic deconstruction provides a roadmap for potential synthetic routes.

Conventional Synthetic Routes to this compound and its Precursors

The traditional synthesis of this compound and its precursors relies on established organic chemistry reactions. These can be categorized into the formation of the core heterocyclic structures and their subsequent functionalization.

Cyclization Reactions for Pyridazine Ring Formation

The formation of the pyridazine ring is a critical step. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds with hydrazine. researchgate.net Variations of this approach include the use of α,β-unsaturated ketones and esters which can react with hydrazine derivatives to form the pyridazine core. organic-chemistry.org

Another significant strategy is the use of inverse-electron-demand Diels-Alder reactions. organic-chemistry.org For instance, a 1,2,4-triazine (B1199460) can react with an alkyne to form a pyridazine after the extrusion of a small molecule. This method offers a high degree of control over the substitution pattern of the resulting pyridazine ring.

Substitution Reactions on Pyridazine and Pyridine Moieties

Once the pyridazine and pyridine rings are formed, substitution reactions are employed to introduce the desired functionalities. Nucleophilic aromatic substitution is a key reaction for introducing substituents onto the pyridazine ring. wur.nl For example, a halogenated pyridazine can react with a nucleophile, such as a thiol, to introduce the sulfur functionality.

On the pyridine ring, electrophilic aromatic substitution is more common, although the pyridine nitrogen deactivates the ring, often directing substituents to the 3-position. C-H activation and functionalization have also emerged as powerful tools for derivatizing pyridine rings. nih.gov

Thiolation Procedures and Functional Group Interconversions

The introduction of the thiol group is a crucial final step in the synthesis of this compound. ub.eduic.ac.ukimperial.ac.ukyoutube.com This can be achieved through several methods. A common approach involves the reaction of a halopyridazine with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. researchgate.netnih.gov

Functional group interconversion is another important aspect. For instance, a pyridazinone can be converted to a chloropyridazine using a chlorinating agent like phosphorus oxychloride, which can then be converted to the desired thiol. ub.eduic.ac.ukimperial.ac.uk

Novel Synthetic Strategies and Process Optimization

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods.

Green Chemistry Approaches in the Synthesis of Pyridazine-Thiol Derivatives

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net In the context of pyridazine-thiol synthesis, this translates to the use of safer solvents, catalysts, and reaction conditions. mdpi.com

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including pyridazine derivatives. nih.govresearchgate.net The use of solid-supported reagents and catalysts can also simplify purification processes and reduce waste. researchgate.net Furthermore, one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, contribute to a more efficient and sustainable process by minimizing intermediate isolation and purification steps. mdpi.com

The development of catalytic systems, such as those employing copper salts, can enable more efficient bond formations under milder conditions. mdpi.com These green approaches are not only beneficial for the environment but can also lead to more cost-effective and scalable synthetic routes for compounds like this compound.

Catalyst-Mediated Synthesis and Reaction Efficiency

The construction of the pyridazine framework often relies on catalyst-mediated reactions to achieve high efficiency and selectivity. While direct catalytic synthesis of this compound is not extensively detailed, the synthesis of related pyridazine structures provides insight into effective catalytic systems.

Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones represent an efficient method for synthesizing 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org The choice of solvent in these reactions is crucial; acetonitrile (B52724) favors the formation of 1,6-dihydropyridazines, while acetic acid can lead directly to the aromatic pyridazine product. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are pivotal for introducing aryl or heteroaryl substituents onto the pyridazine core. For instance, the synthesis of 6-arylpyridazin-3(2H)-ones has been accomplished by reacting a resin-immobilized 3-chloropyridazine (B74176) with various arylboronic acids under Suzuki conditions. researchgate.net This approach is highly relevant for the synthesis of the 6-(pyridin-3-yl) moiety.

Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers also provide a regiocontrolled route to functionalized pyridazines. organic-chemistry.org These varied catalytic methods offer versatile pathways to the pyridazine skeleton, often with good to excellent yields, demonstrating high reaction efficiency under optimized conditions.

Table 1: Examples of Catalyst-Mediated Synthesis of Pyridazine Derivatives

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

| Cu(II) / Air | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines / Pyridazines | Solvent-dependent outcome (MeCN vs. AcOH) | organic-chemistry.org |

| Palladium / CombiPhos | 6-Chloro-5-dialkylaminopyridazinone + Arylboronic acids | 6-Aryl-5-dialkylaminopyridazinone | Key Suzuki-Miyaura cross-coupling step | researchgate.net |

| Lewis Acid | 3-Monosubstituted s-tetrazine + Silyl enol ether | Functionalized pyridazines | High regiocontrol in Diels-Alder reaction | organic-chemistry.org |

Microwave-Assisted and Solvent-Free Methodologies

Modern synthetic techniques such as microwave irradiation and solvent-free reactions are increasingly applied to heterocycle synthesis to enhance efficiency and align with green chemistry principles.

Microwave-assisted synthesis has proven highly effective for preparing pyridazine derivatives, significantly reducing reaction times compared to conventional heating. For example, the synthesis of 3,6-di(pyridin-2-yl)pyridazines via inverse-electron-demand Diels-Alder reactions, which typically requires days of reflux, can be completed in hours under microwave conditions. nih.gov Similarly, a one-pot, three-component synthesis of thiazolyl-pyridazinediones has been efficiently conducted using microwave heating, with reaction times as short as 2 to 8 minutes. mdpi.com Microwave irradiation has also been successfully used in the efficient, sequential synthesis of 2,3,6-trisubstituted pyridazines. rsc.org This rapid and high-yield approach is a promising strategy for the synthesis of this compound and its derivatives. clockss.org

Solvent-free synthesis is another environmentally friendly approach. While not specifically documented for this compound, the CuBr-catalyzed solvent-free synthesis of indolizines from pyridine demonstrates the potential of this methodology for related heterocyclic systems. mdpi.com This method highlights the possibility of developing more sustainable synthetic routes for pyridazine compounds by eliminating the need for organic solvents. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridazine Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

| Diels-Alder for 3,6-di(pyridin-2-yl)pyridazine (B2515594) | Several days reflux in toluene | Several hours at 150 °C in DCM | Drastic reduction in reaction time | nih.gov |

| Three-component thiazolyl-pyridazinedione synthesis | Not reported | 4–8 minutes at 150 °C | Rapid, one-pot procedure | mdpi.com |

| Suzuki Coupling for 2,3,6-trisubstituted pyridazines | Longer reaction times | Not specified, but "highly efficient protocols" | High efficiency and chemoselectivity | rsc.org |

Derivatization and Structural Modification of this compound

The presence of three distinct components—a pyridine ring, a pyridazine ring, and a thiol group—offers multiple opportunities for structural modification, allowing for the generation of a diverse library of derivatives. The tautomeric nature of the pyridazine ring can provide additional avenues for structural variation. blumberginstitute.org

Chemical Modifications at the Thiol Group (e.g., S-alkylation, S-acylation)

The thiol group is a reactive nucleophile, making it a prime site for derivatization.

S-alkylation: This is a common transformation for pyridazinethiones. For example, 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione readily reacts with chloroacetic acid in the presence of a base to yield the corresponding S-substituted derivative. nih.gov This reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkylating agent. A similar strategy could be applied to this compound using a variety of alkyl halides to introduce diverse side chains.

S-acylation: Protein S-acylation is a widespread post-translational modification involving the formation of a thioester bond between a cysteine residue and a fatty acid. nih.gov This biological process highlights the general reactivity of thiol groups towards acylating agents. The thiol group of this compound can be expected to react with acyl chlorides or anhydrides under basic conditions to form the corresponding S-acyl derivatives (thioesters). This modification would introduce a carbonyl group adjacent to the sulfur, altering the electronic and steric properties of the molecule.

Substitutions on the Pyridazine Ring System

The electron-deficient pyridazine ring can be functionalized through various reactions, often starting from a halogenated precursor. The synthesis of this compound likely proceeds through a 3-chloro-6-(pyridin-3-yl)pyridazine (B1287809) intermediate, which is itself a versatile platform for derivatization.

Derivatives of 6-chloropyridazin-3-yl have been synthesized by reacting them with various nitrogen nucleophiles like piperazine (B1678402) and homopiperazine. nih.gov Furthermore, Suzuki coupling reactions on chloropyridazines are used to introduce aryl substituents. researchgate.net While the target molecule already has a pyridine at position 6, similar palladium-catalyzed cross-coupling reactions could potentially be used to further substitute other positions on the pyridazine ring if they were appropriately functionalized (e.g., with a halogen). The introduction of substituents can modulate the physicochemical properties of the heterocycle. blumberginstitute.org

Derivatizations of the Pyridine Moiety

The pyridine ring offers an additional site for modification. The reactivity of the pyridine moiety is distinct from that of the pyridazine ring. The nitrogen atom of the pyridine ring is basic and can be targeted by electrophiles.

N-Alkylation or N-Oxidation: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. It can also be oxidized using reagents like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. These modifications would significantly alter the electronic properties and solubility of the parent molecule.

Substitution on the Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature but can occur under harsh conditions, typically at the 3-position relative to the nitrogen. Conversely, nucleophilic aromatic substitution is more feasible, especially if the ring is activated by electron-withdrawing groups or in the form of an N-oxide. These potential reactions provide further avenues to create structural diversity.

Advanced Structural Elucidation and Tautomeric Analysis of 6 Pyridin 3 Yl Pyridazine 3 Thiol

Spectroscopic Characterization for Elucidating Molecular Structure and Conformation

Spectroscopic methods are indispensable for determining the intricate structural features of 6-(Pyridin-3-yl)pyridazine-3-thiol in various states. Each technique provides a unique piece of the puzzle, and together they allow for a detailed reconstruction of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide definitive evidence for its structure.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons on both the pyridine (B92270) and pyridazine (B1198779) rings. The protons on the pyridazine ring are influenced by the adjacent nitrogen atoms and the thiol/thione group, while the pyridine protons would exhibit characteristic coupling patterns. The chemical shifts and coupling constants of these protons are sensitive to the electronic environment and the molecule's conformation.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms. The chemical shift of the carbon atom bonded to the sulfur (C3 of the pyridazine ring) would be particularly informative in assessing the predominant tautomeric form (thiol vs. thione). Theoretical studies and data from related pyridazine derivatives suggest that the chemical shifts in the pyridazine ring are significantly influenced by substituents. acs.orgcdnsciencepub.comresearchgate.net

Expected ¹H and ¹³C NMR Data (Hypothetical): Due to the absence of specific published experimental data for this compound, the following table is a hypothetical representation based on known values for related pyridazine and pyridine structures.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridazine H-4/H-5 | ~7.0 - 8.0 | ~125 - 135 |

| Pyridazine C-3 (C-S/C=S) | - | ~160 - 180 |

| Pyridazine C-4/C-5 | ~7.0 - 8.0 | ~125 - 135 |

| Pyridazine C-6 (C-Py) | - | ~150 - 160 |

| Pyridine H-2' | ~9.0 - 9.2 | ~150 - 155 |

| Pyridine H-4' | ~8.0 - 8.2 | ~135 - 140 |

| Pyridine H-5' | ~7.4 - 7.6 | ~123 - 128 |

| Pyridine H-6' | ~8.6 - 8.8 | ~148 - 152 |

| NH/SH (Tautomeric) | Broad, variable | - |

Note: Chemical shifts are highly dependent on the solvent and the specific tautomer present.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The calculated exact mass for the molecular formula C₉H₇N₃S is 189.03606. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value would provide strong evidence for the compound's identity.

Theoretical Mass Data:

| Formula | Type | Calculated Mass |

| C₉H₇N₃S | Exact Mass | 189.03606 |

| C₉H₇N₃S | Monoisotopic Mass | 189.03606 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the functional groups within a molecule. For this compound, these methods are particularly useful for investigating the thiol-thione tautomerism.

Key vibrational modes to be expected include:

N-H stretch: A broad band in the IR spectrum, typically around 3100-3400 cm⁻¹, would indicate the presence of the thione tautomer.

S-H stretch: A weak band around 2500-2600 cm⁻¹ would be characteristic of the thiol tautomer. Its absence or low intensity in solution spectra often suggests the thione form predominates. nih.gov

C=S (Thione) stretch: A strong band in the region of 1100-1250 cm⁻¹ is a key indicator of the thione form.

C=N and C=C stretches: Multiple bands between 1400-1650 cm⁻¹ would arise from the stretching vibrations of the pyridazine and pyridine rings.

Studies on related compounds like 3-chloro-6-methoxypyridazine (B157567) and other pyridazine derivatives provide a basis for assigning these vibrational frequencies. The combined analysis of IR and Raman spectra, which have different selection rules, offers a more complete picture of the vibrational landscape.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system, encompassing both the pyridine and pyridazine rings, is expected to give rise to distinct absorption bands. The position and intensity of these bands are sensitive to the electronic structure, which in turn is affected by the tautomeric equilibrium. The thione and thiol forms possess different chromophores and would therefore exhibit different absorption maxima. Studies on similar heterocyclic systems show that the thione form is favored in more polar solvents. The UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions, characteristic of heteroaromatic systems.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray diffraction analysis of a suitable crystal of this compound would unambiguously establish which tautomer (thiol or thione) exists in the crystalline form. It would also provide precise bond lengths, bond angles, and information about the planarity of the ring systems. Furthermore, this technique would reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While crystal structures for related pyridinyl-pyrazole compounds have been reported, specific data for the title compound is not currently available.

Tautomeric Equilibria in Pyridazine-Thiol Systems

The most fascinating structural aspect of this compound is its potential for tautomerism. It can exist in equilibrium between the thiol form (this compound) and the thione form (6-(Pyridin-3-yl)pyridazin-3(2H)-thione).

Scheme of Tautomeric Equilibrium:

Extensive research on related pyridinethione and pyridazinethione systems has shown that the thione form is generally the more stable tautomer, particularly in solution and in the solid state. nih.gov This preference is attributed to the greater thermodynamic stability of the thioamide resonance in the thione form compared to the aromaticity of the thiol form. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the relative energies of the tautomers and the energy barriers for their interconversion. These calculations consistently show the thione form to be lower in energy. The equilibrium can be influenced by factors such as solvent polarity, with more polar solvents tending to favor the more polar thione tautomer. Spectroscopic evidence, particularly the absence of a clear S-H stretching band in IR spectra and the chemical shifts in NMR, typically corroborates the predominance of the thione tautomer in solution. nih.gov

Thione-Thiol Tautomerism and Its Energetics

The core of this compound's structural complexity lies in the prototropic tautomerism between the thiol and thione forms. The thiol tautomer, this compound, features a sulfhydryl (-SH) group attached to the pyridazine ring, rendering the ring aromatic. The thione tautomer, known as 6-(3-pyridinyl)-3(2H)-pyridazinethione, possesses a carbon-sulfur double bond (C=S) and a protonated nitrogen atom within the pyridazine ring.

While specific energetic data for this compound is not extensively documented in publicly available literature, studies on closely related pyridazine-3-thione systems consistently indicate that the thione form is energetically more stable and thus predominates in equilibrium. researchgate.net The stability of the thione form is often attributed to the greater strength of the carbon-oxygen double bond in the analogous and more widely studied pyridazinone systems compared to the carbon-carbon double bond in the enol form. A similar principle applies to the sulfur analogues, where the amide-like stability of the thione structure contributes to its favorability.

For instance, research on 6-(2-pyrrolyl)pyridazin-3-thione has shown that the thione form is the major species present. researchgate.net Similarly, early studies on 3,6-dimercaptopyridazine (B180433) concluded that it exists predominantly as 3-mercaptopyridazine-6-thione in aqueous solutions. rsc.org This preference for the thione tautomer is a general characteristic of many six-membered nitrogen-containing heterocycles. The equilibrium can, however, be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring.

Experimental Methods for Tautomer Identification

Identifying the predominant tautomer in solution and the solid state requires sophisticated spectroscopic and analytical techniques. The most powerful methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.

Infrared (IR) Spectroscopy: This technique is highly effective for distinguishing between the thiol and thione forms.

Thiol Form: The presence of a thiol group is indicated by a weak absorption band for the S-H stretching vibration, typically found in the range of 2550–2600 cm⁻¹.

Thione Form: The thione tautomer is characterized by the absence of the S-H band and the presence of a strong C=S stretching vibration. More importantly, a prominent N-H stretching band, often broad due to hydrogen bonding, would appear in the region of 3100-3400 cm⁻¹. The presence of a thiourea-like C=S bond can also be observed in the 1170-1350 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive evidence for tautomeric structure.

¹H NMR: In the thiol form, a distinct singlet for the S-H proton would be observed. This peak's chemical shift can vary with solvent and concentration but is often found downfield. Conversely, the thione form would exhibit a signal for the N-H proton, which is also typically downfield (e.g., δ 13–14 ppm in some triazolo-pyridazine-thiol analogues) and may be broadened due to exchange. The chemical shifts of the protons on the pyridazine and pyridine rings will also differ significantly between the two tautomers due to changes in aromaticity and electron distribution.

¹³C NMR: The carbon framework is also sensitive to the tautomeric form. A carbon attached to a thiol group (C-S) in the thiol form would have a characteristic chemical shift. In the thione form, this same carbon would be a thiocarbonyl carbon (C=S), which resonates at a much more downfield position, often in the range of 160-190 ppm.

X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction provides unambiguous proof of structure. It allows for the precise measurement of bond lengths and the direct visualization of proton positions. For analogous heterocyclic thiones, crystallographic data has confirmed the predominance of the thione tautomer in the solid state.

Table 1: Characteristic Spectroscopic Signatures for Tautomer Identification

| Tautomer | Technique | Key Spectroscopic Feature | Typical Range/Observation |

| Thiol Form | IR Spectroscopy | S-H Stretch | Weak band at 2550–2600 cm⁻¹ |

| ¹H NMR Spectroscopy | S-H Proton Signal | Sharp singlet, variable chemical shift | |

| ¹³C NMR Spectroscopy | C-S Carbon Signal | ~110-130 ppm | |

| Thione Form | IR Spectroscopy | N-H Stretch | Broad band at 3100-3400 cm⁻¹ |

| IR Spectroscopy | C=S Stretch | Strong band at 1170-1350 cm⁻¹ | |

| ¹H NMR Spectroscopy | N-H Proton Signal | Broad singlet, downfield (δ > 12 ppm) | |

| ¹³C NMR Spectroscopy | C=S Carbon Signal | Downfield shift (δ > 160 ppm) |

Computational Prediction of Tautomeric Preferences and Stability

In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.

A typical computational study on the tautomerism of this compound would involve the following steps:

Geometry Optimization: The three-dimensional structures of both the thione and thiol tautomers are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

Energy Comparison: The relative stability of the tautomers is determined by comparing their calculated energies. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant species at equilibrium.

Studies on the analogous pyridazin-3(2H)-one system using DFT at the B3LYP/6-311++G** level of theory have explored the energetics of its tautomerization to pyridazin-3-ol. researchgate.net These calculations showed the pyridazinone (keto) form to be significantly more stable than the pyridazinol (enol) form in the gas phase. A similar computational approach applied to this compound would be expected to show that the thione tautomer is energetically favored over the thiol tautomer. The calculations can also be extended to include solvent effects using models like the Polarizable Continuum Model (PCM) to predict tautomeric preferences in different media.

Table 2: Hypothetical Computational Workflow for Tautomer Stability

| Step | Method | Purpose | Expected Outcome for this compound |

| 1. Structure Modeling | Molecular modeling software | Build initial 3D structures of both thione and thiol tautomers. | Two distinct input structures are generated. |

| 2. Geometry Optimization | DFT (e.g., B3LYP/6-311+G(d,p)) | Find the most stable arrangement of atoms for each tautomer. | Optimized geometries with specific bond lengths and angles. |

| 3. Energy Calculation | DFT (single point energy) | Calculate the electronic energy and Gibbs free energy for each optimized structure. | The thione tautomer is predicted to have a lower Gibbs free energy. |

| 4. Stability Assessment | Comparison of Energies | Determine the relative energy difference (ΔG) between tautomers. | A negative ΔG for the Thiol → Thione conversion, confirming thione stability. |

Theoretical and Computational Chemistry Investigations of 6 Pyridin 3 Yl Pyridazine 3 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of 6-(Pyridin-3-yl)pyridazine-3-thiol from first principles. Density Functional Theory (DFT) is a particularly popular method for polyatomic molecules due to its balance of accuracy and computational cost. researchgate.netiiste.org The B3LYP functional, combined with basis sets like 6-31G** or 6-311++G(d,p), is frequently used to optimize the geometry and calculate the electronic and spectroscopic properties of pyridazine (B1198779) derivatives. researchgate.netresearchgate.netnih.gov Such calculations are essential for determining the most stable tautomeric and conformational isomers of the molecule in the gas phase and in solution. nih.gov For instance, studies on related pyridazinone systems have used DFT to predict the relative stabilities of different isomers, which is critical given the thiol-thione tautomerism possible in this compound. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

In DFT studies of pyridazine and its derivatives, the HOMO and LUMO energy levels are calculated to understand their electronic behavior. researchgate.netresearchgate.net For example, in a study of dicyano pyridazine molecules, adding electron-withdrawing cyano groups was found to decrease the energy gap, thereby increasing reactivity. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich thiol/thione group and the nitrogen atoms, while the LUMO is likely distributed across the pyridazine and pyridine (B92270) ring systems. The precise energies and distributions would be determined by DFT calculations. scispace.comwuxibiology.com

Below is a table illustrating typical HOMO-LUMO energy values for related heterocyclic compounds, as specific values for this compound are not available from the provided search results.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| Pyridazine | -7.14 | -0.65 | 6.49 | B3LYP/6-31G(d,p) |

| Pyridine | -6.81 | -0.48 | 6.33 | B3LYP/6-31G(d,p) |

| 6-hydroxy-3(2H)-pyridazinone | -6.65 | -1.55 | 5.10 | B3LYP/6-311++G(d,p) |

This table presents illustrative data from theoretical studies on related compounds to show typical values.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP surface is mapped onto the molecule's electron density, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of both the pyridine and pyridazine rings, as well as the sulfur atom of the thiol group, indicating these are sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. libretexts.org Such maps are crucial in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which influence the molecule's behavior in biological systems and crystal packing. nih.govnih.gov

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantitative measures derived from electronic structure calculations that help predict the chemical reactivity and stability of a molecule. researchgate.net These descriptors are often calculated from the energies of the HOMO and LUMO. researchgate.net

Global Reactivity Descriptors:

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO). researchgate.net

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (IP + EA) / 2). dergipark.org.tr

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (IP - EA) / 2). A harder molecule has a larger HOMO-LUMO gap. researchgate.netdergipark.org.tr

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized. researchgate.net

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge (ω = χ² / 2η). dergipark.org.trarxiv.org

These parameters are widely used in studies of pyridazine derivatives to rationalize their behavior, for instance, as corrosion inhibitors. researchgate.netnih.gov

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. arxiv.org Analysis of Fukui functions can pinpoint specific atoms, such as the nitrogen or sulfur atoms in this compound, as the primary sites of interaction.

The following table shows representative calculated global reactivity descriptors for a related pyridazine compound to illustrate the concept.

| Parameter | Value (eV) |

| Ionization Potential (IP) | 8.01 |

| Electron Affinity (EA) | 1.89 |

| Electronegativity (χ) | 4.95 |

| Chemical Hardness (η) | 3.06 |

| Softness (S) | 0.327 |

| Electrophilicity Index (ω) | 4.00 |

This table is illustrative, based on data for dicyano pyridazine derivatives, as specific data for this compound was not found. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and analyze its interactions with its environment, such as a solvent or a biological receptor. nih.gov For a flexible molecule like this compound, which has a rotational degree of freedom between the two aromatic rings, MD simulations can reveal the preferred conformations and the energy barriers between them. nih.gov When studying potential drug candidates, MD simulations are used to assess the stability of the ligand-protein complex, providing insights into binding modes and residence times. nih.gov

In Silico ADMET Predictions and Pharmacokinetic Profiling (Excluding In Vivo Outcomes)

Before a compound is synthesized for biological testing, its pharmacokinetic properties can be predicted using computational models. This process, known as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net Various models, many based on a compound's structural features, are used to predict properties like:

Aqueous solubility: Affects absorption and formulation. nih.gov

Intestinal absorption: Often predicted using rules like Lipinski's Rule of Five. researchgate.net

Blood-brain barrier (BBB) penetration: Important for CNS-active drugs.

Plasma protein binding: Influences the amount of free drug available.

Metabolism: Predicts interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.gov

Toxicity: Flags potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or other adverse effects.

Studies on other pyridine and pyridazine derivatives have successfully used these in silico tools to evaluate their drug-likeness and guide the design of new therapeutic agents. nih.govresearchgate.net A similar profile for this compound would be essential to assess its potential as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for each compound and then using regression techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation. researchgate.netactascientific.com

For pyridazine derivatives, QSAR and QSPR models have been developed for various applications, including predicting their efficacy as corrosion inhibitors or their binding affinity to specific receptors. nih.govnih.gov The descriptors used in these models often include quantum chemical parameters like HOMO/LUMO energies, dipole moment, and molecular volume. researchgate.netnih.gov A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity to identify the key molecular features driving that activity. nih.gov

Preclinical Biological Activity and Molecular Mechanism Studies of 6 Pyridin 3 Yl Pyridazine 3 Thiol in Vitro/in Silico Focus

Enzyme Inhibition Kinetics and Molecular Mechanisms

Studies on various pyridazine (B1198779) derivatives have indicated their potential as enzyme inhibitors. For 6-(Pyridin-3-yl)pyridazine-3-thiol, a full characterization would involve determining its inhibitory effects on a panel of enzymes.

To ascertain the inhibitory potency of this compound, biochemical assays would be required. These experiments would measure the concentration of the compound needed to inhibit the activity of a specific enzyme by 50% (IC50 value). Further kinetic studies would determine the inhibition constant (Ki), which provides a more absolute measure of binding affinity.

Table 1: Hypothetical Enzyme Inhibition Potency Data for this compound (Note: This table is for illustrative purposes only, as specific data is not currently available.)

| Enzyme Target | IC50 (nM) | Ki (nM) | Type of Inhibition |

|---|---|---|---|

| Carbonic Anhydrase I | Data not available | Data not available | Data not available |

| Carbonic Anhydrase II | Data not available | Data not available | Data not available |

| Acetylcholinesterase | Data not available | Data not available | Data not available |

| Butyrylcholinesterase | Data not available | Data not available | Data not available |

| Generic Kinase X | Data not available | Data not available | Data not available |

The pyridazine scaffold is present in molecules that have shown activity against several enzyme families. For instance, some pyridazine-based compounds have been evaluated as inhibitors of carbonic anhydrases (CAs), which are involved in processes like pH regulation and fluid secretion. Other related compounds have been investigated for their effects on cholinesterases (AChE and BChE), enzymes critical in neurotransmission. A thorough investigation of this compound would involve screening it against a wide array of enzymes, including various kinases, proteases, and isoforms of carbonic anhydrase, to identify specific targets.

Receptor Binding Assays and Ligand-Receptor Interactions

To understand if this compound interacts with specific receptors, radioligand binding assays are typically employed. These studies would determine the compound's affinity for various G-protein coupled receptors (GPCRs), ion channels, and other receptor types.

Functional assays would be necessary to determine the nature of the interaction between this compound and any identified receptor targets. These experiments would classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).

Beyond direct activation or blocking, some compounds can act as allosteric modulators. They bind to a site on the receptor distinct from the primary (orthosteric) site, thereby modifying the receptor's response to its natural ligand. Studies would be designed to investigate whether this compound can act as a positive or negative allosteric modulator on relevant receptors.

In Vitro Cellular Activity Profiling (Utilizing Cell Lines)

The biological effects of this compound at a cellular level would be assessed using a variety of human cell lines. Such studies are crucial for understanding the compound's potential therapeutic applications, for example, in oncology or inflammatory diseases. Assays would measure endpoints such as cell viability, proliferation, apoptosis (programmed cell death), and the modulation of specific signaling pathways.

Table 2: Hypothetical In Vitro Cellular Activity of this compound (Note: This table is for illustrative purposes only, as specific data is not currently available.)

| Cell Line | Assay Type | Endpoint Measured | Result (e.g., IC50, EC50) |

|---|---|---|---|

| A549 (Lung Carcinoma) | Proliferation (MTT) | Cell Viability | Data not available |

| HepG2 (Liver Carcinoma) | Proliferation (MTT) | Cell Viability | Data not available |

| AGS (Gastric Adenocarcinoma) | Apoptosis (Caspase Assay) | Caspase 3/7 Activation | Data not available |

Antiproliferative Activity in Cancer Cell Lines

There is no publicly available data from in vitro studies detailing the antiproliferative or cytotoxic effects of this compound on any cancer cell lines.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

No research could be located that has investigated the antimicrobial properties of this compound. This includes a lack of data on its potential antibacterial, antifungal, or antiviral activities.

Anti-inflammatory Response in Cellular Models

Information regarding the in vitro anti-inflammatory effects of this compound in cellular models is not available in the current body of scientific literature.

Investigation of Cellular Pathways and Signaling Mechanisms

There are no published studies that have explored the cellular pathways or signaling mechanisms that may be modulated by this compound.

Molecular Docking Studies of Target Interactions

No molecular docking or other in silico studies have been published that describe the interaction of this compound with any biological targets.

Prediction of Binding Modes and Affinities

Without any molecular docking studies, there are no predictions available for the binding modes or affinities of this compound to any protein targets.

Elucidation of Key Interaction Residues in Protein-Ligand Complexes

As no protein-ligand complex studies involving this compound have been reported, there is no information on the key amino acid residues that may be involved in its binding.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The structure-activity relationship (SAR) of pyridazine derivatives is a critical area of research for developing new therapeutic agents. While direct SAR studies on this compound are not extensively reported, a wealth of information can be gleaned from the closely related pyridazin-3-one analogs. The core structure of these compounds consists of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on this ring.

For instance, in a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives designed as potential vasodilating agents, the substituents on the phenyl ring at the 6-position played a crucial role in determining their biological potency. The electronic and steric properties of these substituents were found to modulate the interaction of the compounds with their biological targets.

The rational design of optimized analogs of pyridazine derivatives often involves a multi-step process that begins with a lead compound. This process is guided by an understanding of the target's three-dimensional structure and the SAR of existing ligands.

A common strategy in the design of pyridazine-based compounds is the modification of the substituent at the 6-position. For example, the synthesis of various 6-aryl pyridazine derivatives has been a focus of many studies. These modifications are intended to enhance the compound's affinity and selectivity for its biological target, as well as to improve its pharmacokinetic properties. The synthesis of these analogs typically involves well-established chemical reactions, such as Suzuki or Stille cross-coupling reactions, to introduce a variety of aryl and heteroaryl groups at the 6-position of the pyridazine ring.

In the context of this compound, the pyridin-3-yl group is a key feature. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, which could be a critical interaction with a biological target. The rational design of analogs would, therefore, involve exploring other pyridine isomers (e.g., pyridin-2-yl or pyridin-4-yl) or replacing the pyridine ring with other heterocyclic systems to probe the importance of this interaction.

Furthermore, modifications to the pyridazine core itself, such as the introduction of substituents at other positions or the replacement of the thiol group with other functional groups, would be a key part of the lead optimization process.

Table 1: Biological Potency of Selected 6-Aryl-Pyridazin-3-one Analogs

| Compound | R (Substituent at 4-position of Phenyl Ring) | EC50 (µM) for Vasorelaxant Activity |

| 4f | 4-Cl | 0.0136 |

| 4h | 4-Br | 0.0117 |

| 5d | 4-OCH3 | 0.0053 |

| 5e | 4-CH3 | 0.0025 |

| Hydralazine (Reference) | - | 18.2100 |

| Nitroglycerin (Reference) | - | 0.1824 |

This data is derived from a study on 6-(4-substitutedphenyl)-3-pyridazinone derivatives and is presented here to illustrate the principles of SAR for this class of compounds. EC50 represents the half-maximal effective concentration.

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential leads or to guide the design of more potent analogs.

For pyridazine derivatives, pharmacophore models have been developed based on a set of known active compounds. These models typically highlight the importance of several key features, including:

A hydrogen bond acceptor: This is often associated with one of the nitrogen atoms in the pyridazine ring or a substituent.

A hydrogen bond donor: This feature could be contributed by a hydroxyl or amino group on a substituent.

An aromatic ring: The pyridazine ring itself or an aryl substituent at the 6-position typically fulfills this requirement.

A hydrophobic feature: This can be an aliphatic or aromatic group that interacts with a hydrophobic pocket in the target protein.

A validated pharmacophore model for a series of vasodilator pyridazin-3-one derivatives identified two hydrogen bond acceptors and one aromatic ring feature as crucial for activity. nih.gov

Lead optimization strategies for pyridazine derivatives are guided by these pharmacophore models and the SAR data. The goal is to design new compounds that have a better fit with the pharmacophore model and, therefore, higher biological potency. This often involves an iterative process of designing, synthesizing, and testing new analogs. For example, if a pharmacophore model suggests that a hydrogen bond donor is important at a specific position, new analogs can be designed with a hydroxyl or amino group at that position.

In silico mapping of proposed compounds against a validated pharmacophore model can provide a preliminary assessment of their potential activity before they are synthesized. nih.gov The "fit value" from such a mapping indicates how well a compound's chemical features align with the pharmacophore model. nih.gov

By combining rational design, chemical synthesis, biological testing, and computational modeling, researchers can systematically explore the SAR of pyridazine derivatives and develop optimized analogs with improved therapeutic potential. While specific data for this compound is not yet available, the principles and strategies outlined above provide a clear roadmap for future research on this and related compounds.

Coordination Chemistry and Material Science Applications of 6 Pyridin 3 Yl Pyridazine 3 Thiol

Coordination Chemistry and Metal Complexation

The unique structural features of 6-(pyridin-3-yl)pyridazine-3-thiol make it a compelling ligand for the formation of a variety of metal complexes. Its coordination behavior is dictated by the presence of multiple donor atoms and its potential for tautomerism.

Ligand Properties of this compound

This compound is a heterocyclic compound featuring both a pyridine (B92270) and a pyridazine (B1198779) ring. The key to its function as a ligand lies in the presence of several potential donor atoms: the nitrogen atoms of the pyridine and pyridazine rings, and the sulfur atom of the thiol group. This multidentate character allows it to coordinate to metal centers in various ways, acting as a bridge between multiple metal ions to form polynuclear complexes or chelating to a single metal center.

The ligand can exist in two tautomeric forms: the thiol form, which contains an S-H bond, and the thione form, characterized by a C=S double bond and an N-H bond within the pyridazine ring. This tautomerism influences its coordination behavior, as different forms present distinct donor sites to the metal ion. The specific tautomer that engages in complexation is often influenced by factors such as the solvent, pH, and the nature of the metal ion itself.

Synthesis and Characterization of Metal Complexes

Metal complexes of pyridazine-based ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. scialert.netmdpi.com The reaction conditions, such as temperature and stoichiometry, are carefully controlled to favor the formation of the desired complex. For instance, mononuclear or dinuclear complexes can be selectively prepared by adjusting the metal-to-ligand ratio. scialert.net

The resulting metal complexes are characterized using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy helps to identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, C=S, and N-N bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the structure of the ligand and how it changes upon coordination to a metal. scialert.netresearchgate.netmdpi.com Elemental analysis is used to determine the empirical formula of the complexes, confirming their composition. scialert.netmdpi.com

Structural Analysis of Metal Complexes (e.g., Coordination Geometry)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of these metal complexes. mdpi.com Such studies have revealed that pyridazine-containing ligands can form complexes with a range of coordination geometries. For example, half-sandwich Ru(II) complexes featuring a related pyridazine ligand, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, adopt a pseudo-octahedral geometry. mdpi.com In these "piano-stool" structures, the ruthenium atom is coordinated to an η⁶-arene, two nitrogen atoms from the bidentate pyridazine-pyrazole ligand, and a halide ion. mdpi.com

The coordination of the pyridazine ligand to the metal center leads to discernible changes in bond lengths and angles compared to the free ligand. The specific coordination geometry is influenced by the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Interactive Table: Structural Data of Related Pyridazine Metal Complexes

| Complex | Metal | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]BF₄ | Ru(II) | Pseudo-octahedral | Ru-N(pyrazole), Ru-N(pyridazine), Ru-Cl | mdpi.com |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Br)]BF₄ | Ru(II) | Pseudo-octahedral | Ru-N(pyrazole), Ru-N(pyridazine), Ru-Br | mdpi.com |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(I)]BF₄ | Ru(II) | Pseudo-octahedral | Ru-N(pyrazole), Ru-N(pyridazine), Ru-I | mdpi.com |

Catalytic Applications of this compound and its Metal Complexes

The metal complexes of this compound and related ligands are of significant interest for their potential catalytic applications. The electronic properties and coordination environment of the metal center can be fine-tuned by the ligand, making these complexes suitable for a range of catalytic transformations.

Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly classified into two types: homogeneous and heterogeneous. In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in a solvent. nih.gov This often leads to high activity and selectivity due to the easy accessibility of the catalytic sites.

In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. nih.gov A common approach is to immobilize the metal complex onto a solid support. This method offers several advantages, including ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For example, palladium complexes have been immobilized on silica (B1680970) gel for use in Heck reactions. organic-chemistry.org

Reaction Scope and Efficiency

Metal complexes derived from pyridazine and related N-heterocyclic ligands have shown promise as catalysts for various organic reactions, particularly carbon-carbon bond-forming cross-coupling reactions.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an aryl or vinyl halide, is a powerful tool for synthesizing biaryls and conjugated alkenes. libretexts.orgnih.gov Palladium complexes with N,P-donor ligands have been successfully employed in carbonylative Suzuki coupling reactions. researchgate.net The efficiency of these catalysts is often evaluated by their turnover number (TON), which represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. libretexts.org

The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgnih.gov This reaction is widely used for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination steps. libretexts.org The choice of ligand is crucial for the stability and activity of the palladium catalyst. libretexts.org Both phosphine-based and N-heterocyclic carbene (NHC) ligands have been extensively studied in this context. organic-chemistry.orgnih.gov

Interactive Table: Catalytic Performance in Cross-Coupling Reactions

| Reaction | Catalyst Type | Substrates | Product Type | Efficiency | Reference |

| Suzuki-Miyaura Coupling | Palladium complexes with N,P-ligands | Aryl halides, Arylboronic acids | Biaryl ketones | High yields, good regioselectivity | researchgate.net |

| Heck Reaction | Palladium/NHC complexes | Aryl bromides, Styrene | Disubstituted olefins | Good catalytic activity under mild conditions | nih.gov |

| Heck Reaction | Palladacycle phosphine (B1218219) mono-ylide complex | Aryl bromides/chlorides, Olefins | Substituted alkenes | High turnover frequencies (up to 20,000 h⁻¹) | organic-chemistry.org |

Corrosion Inhibition Mechanisms and Performance

The presence of nitrogen and sulfur heteroatoms, along with aromatic rings, in the structure of this compound suggests its potential as a corrosion inhibitor for various metals and alloys. These features are known to facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive agents.

The corrosion inhibition properties of organic molecules like this compound are primarily attributed to their ability to adsorb onto the metal surface. This adsorption can occur through several mechanisms:

Chemisorption: The nitrogen atoms in the pyridine and pyridazine rings, as well as the sulfur atom in the thiol group, possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, forming coordinate covalent bonds. This strong interaction leads to the formation of a stable, chemisorbed protective layer.

Physisorption: Electrostatic interactions can occur between the charged metal surface and the charged molecule. In acidic solutions, the nitrogen atoms can be protonated, leading to a positively charged molecule that can interact with a negatively charged metal surface (at potentials more negative than the potential of zero charge).

π-Stacking: The aromatic pyridine and pyridazine rings can interact with the metal surface through π-electrons, further enhancing the adsorption process and the stability of the protective film.

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to evaluate the performance of corrosion inhibitors. For related pyridazine derivatives, EIS studies have shown that the charge transfer resistance (Rct) increases significantly in the presence of the inhibitor, while the double-layer capacitance (Cdl) decreases. elsevierpure.com This is indicative of the formation of a protective film on the metal surface that hinders the corrosion process.

Surface analysis techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) would be crucial to visualize the protective film formed by this compound. It is expected that in the presence of this inhibitor, the metal surface would exhibit a much smoother morphology with significantly less corrosion damage compared to an uninhibited surface.

Table 1: Electrochemical Data for a Related Pyridazine Derivative as a Corrosion Inhibitor for Mild Steel in 1 M HCl

| Inhibitor Concentration (mg L⁻¹) | Corrosion Current Density (μA cm⁻²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω cm²) | Double Layer Capacitance (μF cm⁻²) |

| 0 | 1150 | - | 35 | 120 |

| 100 | 150 | 87.0 | 250 | 85 |

| 200 | 85 | 92.6 | 480 | 65 |

| 400 | 31 | 97.3 | 950 | 45 |

Note: The data presented in this table is for a related compound, 3,6-di(pyridin-2-yl)pyridazine (B2515594), and is intended to be illustrative of the potential performance of this compound. elsevierpure.com

Agrochemical Potential

Pyridazine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a wide range of biological activities, including fungicidal and herbicidal properties. nih.gov The structural motifs present in this compound suggest its potential for development as a novel agrochemical agent.

The development of new fungicides and herbicides often begins with theoretical studies and in vitro screening. The pyridazine ring is a key pharmacophore in many commercial agrochemicals. For instance, some pyridazine derivatives are known to inhibit phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants, leading to bleaching and herbicidal effects. bohrium.com

Similarly, the antifungal activity of pyridazine derivatives has been demonstrated against a variety of plant pathogenic fungi. nih.gov The mode of action can vary, but often involves the disruption of essential biological processes in the fungi. The presence of the thiol group in this compound could also contribute to its biological activity, as sulfur-containing compounds are known to have antifungal properties.

An in vitro evaluation of this compound would involve testing its efficacy against a panel of common phytopathogenic fungi and a range of weed species. The results of such tests would determine its potential as a lead compound for further optimization. While specific data for this compound is not available, studies on other pyridazine derivatives have shown promising results. For example, certain 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have exhibited significant herbicidal activity against various weeds. bohrium.com

Table 2: In Vitro Herbicidal Activity of a Related Pyridazine Derivative

| Weed Species | IC₅₀ (μg/mL) |

| Amaranthus retroflexus | 5.2 |

| Chenopodium album | 8.1 |

| Echinochloa crus-galli | 15.7 |

| Setaria faberi | 12.4 |

Note: The data presented is for a related 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivative and is illustrative of the potential herbicidal activity of pyridazine compounds. bohrium.com

Advanced Materials and Supramolecular Chemistry

The unique molecular structure of this compound, with its multiple coordination sites and potential for hydrogen bonding, makes it an interesting building block for the construction of advanced materials and supramolecular assemblies.

Thiol-containing compounds are widely used in the formation of hydrogels through various cross-linking chemistries. Thiol-reactive pyridazinediones have been introduced as novel cross-linking motifs for the formation of hydrogels. nih.govnih.gov These systems offer advantages over traditional Michael acceptors, such as maleimides, by providing better stability and control over gelation kinetics. nih.govnih.gov The thiol group of this compound could potentially react with such pyridazinedione-functionalized polymers to form cross-linked hydrogel networks.

Table 3: Properties of Hydrogels Formed with Thiol-Reactive Pyridazinedione Cross-linkers

| Cross-linker Type | Gelation Time (pH 7.4) | Storage Modulus (G') (Pa) | Swelling Ratio (%) |

| 5DiH | > 24 h | ~100 | 4100 |

| 5MonoBr | 30 min | ~500 | 3300 |

| 5DiBr | 30 min | ~1500 | 2000 |

Note: This table shows data for hydrogels formed using different pyridazinedione cross-linkers with a PEG-thiol polymer. nih.gov It illustrates the potential for tuning hydrogel properties, a concept that could be applicable if this compound were used as a thiol source or modifier.

Sensor Development and Opto-Electronic Applications

Extensive searches of scientific literature and research databases have revealed no specific studies or detailed findings concerning the direct application of This compound in the fields of sensor development or opto-electronics. While the structural motifs of pyridazine and pyridine are common in molecules designed for these purposes, research focusing explicitly on this particular thiol compound is not publicly available.

The presence of both a pyridine ring, a known coordinating agent for metal ions, and a pyridazine-3-thiol (B1598171) moiety, which can also participate in coordination and exhibit interesting electronic properties, suggests that This compound could theoretically be investigated for such applications. For instance, related pyridazine derivatives have been explored as ligands in the formation of luminescent metal complexes and as components in fluorescent sensors. However, without specific research data on This compound , any discussion of its potential in sensor technology or opto-electronics would be purely speculative.

Therefore, no data tables or detailed research findings on the sensor and opto-electronic applications of This compound can be presented at this time.

Future Research Directions and Challenges for 6 Pyridin 3 Yl Pyridazine 3 Thiol

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes to 6-(Pyridin-3-yl)pyridazine-3-thiol.

Current synthetic strategies for related pyridazine compounds often rely on conventional heating and metal catalysts. nih.gov The future direction points towards the adoption of greener alternatives. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times and improve yields for pyridine (B92270) derivatives. nih.govacs.org The exploration of one-pot, multi-component reactions also presents a promising avenue for improving efficiency and reducing waste. nih.govacs.org

Key areas for development include:

Catalyst Innovation: A significant challenge is the design of recyclable and environmentally benign catalysts to replace potentially toxic metal catalysts. nih.gov Research into metal-free reaction conditions is a crucial step in this direction. organic-chemistry.org

Solvent Selection: The use of greener solvents or even solvent-free conditions, such as in phase-transfer catalysis (PTC) under microwave irradiation, could significantly enhance the sustainability of the synthesis. nih.gov

Energy Efficiency: Microwave-induced reactions have demonstrated a remarkable acceleration of cycloaddition reactions in the synthesis of some pyridazine derivatives, leading to higher yields and reduced energy consumption. nih.gov

The table below illustrates a comparative overview of traditional versus potential green synthetic approaches for pyridazine derivatives, which could be adapted for this compound.

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Catalyst | Often requires metal catalysts | Focus on metal-free or recyclable catalysts nih.gov |

| Solvent | Use of conventional organic solvents | Use of green solvents or solvent-free conditions nih.gov |

| Energy Source | Conventional heating | Microwave irradiation nih.govacs.org |

| Reaction Time | Can be lengthy | Significantly shorter reaction times acs.org |

| Yield | Variable | Often higher yields acs.org |

| Waste Generation | Can generate significant waste | Reduced waste through one-pot reactions nih.gov |

Exploration of Undiscovered Biological Targets and Pathways

The pyridazine nucleus is a well-established pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. acs.orgnih.govnih.gov Future research on this compound will undoubtedly focus on identifying its specific biological targets and the pathways it modulates.

Given the structural motifs present in the compound, several potential biological activities can be hypothesized, guiding future screening efforts:

Kinase Inhibition: Pyridazine derivatives have been identified as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinase (JNK). acs.orgnih.gov The pyridin-yl group in the target compound could facilitate interactions within the ATP-binding pocket of kinases.

Enzyme Inhibition: The pyridazine ring is a key feature in several approved enzyme inhibitors. nih.gov The thiol group also introduces the possibility of interaction with metalloenzymes or forming covalent bonds with cysteine residues in enzyme active sites.

Receptor Modulation: Derivatives of pyridazine have shown affinity for various receptors, including neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org

The challenge lies in the systematic screening of this compound against a broad panel of biological targets to uncover novel activities. Techniques such as high-throughput screening and target prediction algorithms will be instrumental in this exploration.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. astrazeneca.comnih.govbohrium.com For a compound like this compound, these computational tools can significantly accelerate its development trajectory.

Future research will likely leverage AI and ML in several key areas:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data for pyridazine derivatives to predict the physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential biological activities of novel compounds like the one . nih.govastrazeneca.com

De Novo Design: AI algorithms can be employed to design novel derivatives of this compound with optimized properties, such as enhanced potency or improved selectivity. ijirt.org

Target Identification: Computational tools can predict potential biological targets for the compound, thereby prioritizing experimental validation efforts. nih.gov

The table below outlines the potential applications of AI/ML in the development of this compound.

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | In-silico screening of large compound libraries to identify molecules with desired properties. nih.gov | Faster and more cost-effective identification of lead compounds. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity based on chemical structure. | Guidance for rational design of more potent analogs. |

| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Early identification of compounds with poor pharmacokinetic properties. |

| Target Prediction | Algorithms to identify the most probable biological targets of a compound. nih.gov | Focused experimental testing and elucidation of mechanism of action. |

Expansion into Novel Application Areas (e.g., Environmental Remediation, Diagnostic Tools – excluding clinical use)

Beyond its potential therapeutic applications, the unique chemical structure of this compound, particularly the presence of a thiol group and a nitrogen-rich heterocyclic system, suggests utility in other scientific and technological domains.

Environmental Remediation: The thiol group is known for its ability to chelate heavy metal ions. rsc.org This suggests that this compound or polymers derived from it could be investigated as materials for the detection and removal of heavy metal pollutants from water. The development of thiol-rich nanoframes for colorimetric sensing of heavy metals provides a precedent for this line of research. rsc.org

Diagnostic Tools: The pyridazine scaffold has been incorporated into fluorescent probes for biological imaging. researchgate.net The specific photophysical properties of this compound could be explored for the development of novel sensors or probes. For instance, its interaction with specific analytes could lead to a measurable change in fluorescence or color. The thiol group's affinity for silver could also be exploited in the design of sensitive detection methods. nih.gov

Addressing Challenges in Specificity and Selectivity of Biological Activity

A significant hurdle in the development of biologically active compounds is achieving high specificity and selectivity for the intended target, thereby minimizing off-target effects. For a molecule like this compound, which has the potential to interact with multiple biological targets, this is a critical challenge.

For instance, if the compound is investigated as a kinase inhibitor, achieving selectivity over a large and highly conserved family of kinases is a major undertaking. The design of kinase inhibitors often faces the challenge of selectivity against closely related kinases, which can lead to undesired side effects. researchgate.net

Future research will need to employ a combination of strategies to address this:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs can help to identify the structural features that are crucial for potent and selective interaction with a specific target. nih.gov

Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding mode of the compound with its target, allowing for the rational design of modifications that enhance selectivity. acs.org

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can be a powerful strategy to fine-tune selectivity. nih.gov

The journey of this compound from a chemical entity to a molecule with well-defined applications is paved with both exciting opportunities and significant challenges. By systematically addressing these future research directions, the scientific community can unlock the full potential of this promising heterocyclic compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(Pyridin-3-yl)pyridazine-3-thiol?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. For example, analogous triazole-thiol derivatives are synthesized by reacting hydrazinecarbothioamide precursors with appropriate heterocyclic amines under basic conditions . Purification often involves recrystallization or column chromatography. Computational tools (e.g., MarvinSketch) can predict reaction feasibility and optimize conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on structurally similar thiol-containing compounds:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods due to potential respiratory irritation (GHS Category 3) .

- Spill Management: Neutralize spills with inert adsorbents and dispose via approved waste channels .

- Storage: Keep in airtight containers under nitrogen to prevent oxidation .

Advanced: How can computational chemistry enhance the study of its reactivity or interactions?

Methodological Answer:

- Molecular Docking: Tools like Discovery Studio predict binding affinities to biological targets (e.g., enzymes) .

- Reaction Path Analysis: Quantum chemical calculations (e.g., DFT) model transition states and intermediates, as demonstrated by ICReDD’s integrated computational-experimental workflows .

- Solubility Prediction: Machine learning algorithms correlate molecular descriptors with solvent compatibility .

Advanced: What experimental design strategies optimize reaction yield and purity?

Methodological Answer:

- Factorial Design: Use Taguchi or Box-Behnken methods to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions with minimal trials .

- In Situ Monitoring: Techniques like HPLC or IR spectroscopy track reaction progress and intermediate formation .

- Scale-Up Considerations: Maintain consistent mixing and heat transfer to avoid side reactions during pilot-scale synthesis .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer: